Endosidin5
Description
Contextualizing Chemical Biology Approaches in Membrane Trafficking Research
Membrane trafficking is a fundamental cellular process responsible for the transport of molecules, such as proteins and lipids, to their correct destinations within or outside the cell. hkust.edu.hkwisc.edu This intricate network of transport vesicles is crucial for a multitude of cellular functions, including organelle biogenesis, secretion, endocytosis, and cell signaling. wisc.edu Disruptions in these trafficking pathways are implicated in a wide range of diseases, highlighting the importance of understanding their underlying molecular mechanisms. wisc.edu
Traditional genetic and biochemical methods have been instrumental in identifying key protein components of the trafficking machinery. hkust.edu.hknih.gov However, these approaches often have limitations in dissecting the dynamic and complex nature of these processes in living cells. Chemical biology has emerged as a powerful complementary approach, utilizing small, cell-permeable molecules to acutely perturb and study specific cellular processes with high temporal and spatial resolution. nih.govnih.gov These chemical tools can be used to inhibit or modulate the function of specific proteins or pathways, allowing researchers to probe their roles in membrane trafficking. acs.org This strategy offers advantages over genetic approaches, which can sometimes lead to compensatory changes or lethality. nih.gov
The development and application of small molecule inhibitors have provided valuable insights into the mechanisms of membrane transport. nih.govacs.org By observing the cellular consequences of treating cells with these compounds, researchers can infer the function of their protein targets. This approach has been particularly useful in studying the roles of lipids and glycosylated proteins in membrane dynamics, areas that are often difficult to address with conventional genetic techniques. nih.gov
Discovery and Initial Characterization of Endosidin5 (ES5) through High-Throughput Screening
This compound (ES5) is a small molecule that was identified through a high-throughput chemical biology screening assay designed to find inhibitors of exocytosis in plant cells. nih.govoup.com Endosidins are a family of low-molecular-weight compounds that have been utilized to target specific elements of the endomembrane system. nih.govoup.comresearchgate.net High-throughput screening allows for the rapid testing of large libraries of chemical compounds for their ability to induce a specific cellular phenotype. nih.govnih.gov In the case of ES5, the screen likely involved monitoring the secretion of a reporter molecule from plant protoplasts or seedlings.
Initial characterization of ES5 revealed its potent effects on the Golgi apparatus and the secretion of extracellular matrix (ECM) components. nih.govoup.comnih.gov In the unicellular charophyte Penium margaritaceum, ES5 was found to completely inhibit the secretion of extracellular polymeric substances (EPS) and cell wall expansion over a 24-hour period. nih.govoup.comnih.gov This was a more pronounced effect than that observed with other endosidins. nih.govnih.gov
Further investigation into the mechanism of action of ES5 in Penium margaritaceum showed that it causes significant structural changes to the Golgi apparatus. Short treatments with ES5 led to the displacement of Golgi bodies and a decrease in the number of cisternae per stack. nih.govoup.comnih.gov Longer exposure resulted in the transformation of the Golgi into an irregular aggregate of cisternae. nih.govoup.comnih.gov Notably, these effects were reversible upon removal of the compound. nih.govoup.comnih.gov The alterations induced by ES5 are distinct from those caused by other known endomembrane inhibitors like brefeldin A and concanamycin (B1236758) A, suggesting a unique mechanism of action. nih.govoup.comnih.gov
In the model plant Arabidopsis thaliana, ES5 has been shown to induce the vacuolar localization of various plasma membrane proteins, including PIN2, an auxin efflux carrier. researchgate.net This suggests that ES5 perturbs endosomal trafficking pathways, leading to the rerouting of cargo to the vacuole for degradation.
Recent studies have also explored the potential of ES5 in enhancing the delivery of mRNA lipid nanoparticles (LNPs). ES5 was found to interfere with recycling endosomes by targeting Annexin A6, which in turn promotes the release and expression of mRNA into the cytoplasm. dcchemicals.com This finding suggests that ES5 could be a valuable tool for improving the efficacy of mRNA-based therapeutics. dcchemicals.com
Table 1: Summary of this compound Effects in Different Model Organisms
| Model Organism | Key Findings | References |
|---|
| Penium margaritaceum | - Complete inhibition of EPS secretion and cell wall expansion.
Properties
IUPAC Name |
(E)-N'-((1H-Pyrrol-2-yl)methylene)-3,7-dimethylquinoline-2-carbohydrazide |
|---|---|
InChI |
InChI=1S/C17H16N4O/c1-11-5-6-13-9-12(2)16(20-15(13)8-11)17(22)21-19-10-14-4-3-7-18-14/h3-10,18H,1-2H3,(H,21,22)/b19-10+ |
InChI Key |
BAVAATSCBJHSNI-VXLYETTFSA-N |
SMILES |
O=C(C1=NC2=CC(C)=CC=C2C=C1C)N/N=C/C3=CC=CN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Endosidin5; Endosidin-5 Endosidin 5 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Endosidin5 Action
Endosomal Trafficking Modulation by Endosidin5
This compound primarily targets recycling endosomes, a critical compartment in the cell's internal transport system neobioscience.comnih.govunb.br. Its actions lead to a significant enhancement in the delivery of messenger RNA (mRNA) via lipid nanoparticles (LNPs), achieved by facilitating mRNA release from early endosomes neobioscience.comnih.govnih.govunb.br. Beyond this, this compound has been observed to induce the trafficking of endocytosed plasma membrane components to the vacuole in Arabidopsis cells and to inhibit the recycling of plasma membrane proteins in HeLa cells nih.govkoreascience.kruniprot.orgnih.gov.
This compound is a potent inhibitor of endocytic recycling, a process crucial for maintaining cellular homeostasis and regulating the surface expression of various receptors and transporters neobioscience.comnih.govunb.br. It directly interferes with the normal functioning of recycling endosomes, leading to enhanced LNP-mediated mRNA delivery neobioscience.comnih.govunb.br.
The compound's disruptive effects extend to the broader network of recycling endosomes and associated vesicular structures. This compound interferes with recycling endosomes through its interaction with Annexin A6 (ANXA6) neobioscience.comnih.govunb.brneobioscience.com. Studies have shown that this compound causes notable alterations in the Golgi apparatus structure and secretion dynamics in Penium margaritaceum genecards.orgnih.govcaymanchem.com. These alterations include the displacement of Golgi bodies from their typical linear alignment, a reduction in the number of cisternae per Golgi stack, and the formation of distinct elongate circular profiles from trans face cisternae genecards.orgnih.gov. Prolonged exposure to this compound can lead to the Golgi body transforming into an irregular aggregate of cisternae genecards.orgnih.gov. Notably, these observed changes are reversible upon removal of the compound genecards.orgnih.gov.
Identified Molecular Targets of this compound
Research has identified two primary molecular targets for this compound, shedding light on the mechanisms underlying its cellular effects.
This compound directly interacts with Annexin A6 (ANXA6), a calcium-dependent lipid-binding protein that plays a significant role in membrane tethering and remodeling within the endocytic pathway unb.brnih.gov. This compound interferes with recycling endosomes through ANXA6 neobioscience.comnih.govunb.brneobioscience.com. It has been demonstrated to bind directly to ANXA6 and to obstruct the interaction between ANXA6 and cellular membranes unb.br. This inhibitory effect on ANXA6-mediated membrane remodeling has been quantified, with an EC50 of approximately 3 µM in HEK293T cell lysates nih.govkoreascience.kr. Further evidence supporting ANXA6 as a key mediator comes from experiments showing that the this compound-enhanced delivery of mRNAs by LNPs is significantly reduced in ANXA6 knockout (KO) cells unb.br. It is proposed that this compound's inhibition of ANXA6 potentiates mRNA-LNP delivery by regulating the remodeling and/or exocytosis of early endosomes unb.br.
Table 1: Effect of this compound on Annexin A6-Mediated Membrane Remodeling
| Target | Cell Type / System | EC50 (µM) | Reference |
| Annexin A6-mediated membrane remodeling | HEK293T cell lysates | ~3 | nih.govkoreascience.kr |
In addition to its role in endosomal trafficking, this compound is also recognized as an inhibitor of dCTP pyrophosphatase 1 (dCTPase 1) nih.govkoreascience.kruniprot.org. This enzyme, also known as DCTPP1, is crucial for maintaining the homeostasis and cleansing of the deoxyribonucleotide triphosphate (dNTP) pool within human cells. This compound exhibits an inhibitory concentration (IC50) of 1 µM for the human dCTPase 1 enzyme nih.govkoreascience.kruniprot.org.
Table 2: Inhibitory Activity of this compound on dCTP Pyrophosphatase 1
| Target | Organism | IC50 (µM) | Reference |
| dCTP pyrophosphatase 1 | Human | 1 | nih.govkoreascience.kruniprot.org |
Downstream Cellular Consequences Resulting from this compound Activity
The modulation of endosomal trafficking by this compound leads to several significant cellular outcomes, particularly concerning the fate of delivered genetic material and the dynamics of plasma membrane proteins.
Enhanced Intracellular Release and Expression of Delivered mRNA
This compound has been demonstrated to significantly enhance the intracellular release and subsequent expression of delivered messenger RNA (mRNA) acs.orgdcchemicals.comnih.govcaymanchem.com. This effect is largely attributed to its inhibitory action on endocytic recycling acs.orgdcchemicals.comnih.gov. By interfering with recycling endosomes, ES5 promotes the more efficient release of mRNA into the cytoplasm, thereby boosting its expression acs.orgdcchemicals.comnih.govcaymanchem.com.
Studies have shown that ES5, when used in conjunction with lipid nanoparticles (LNPs) for mRNA delivery, can lead to a substantial increase in gene expression. For instance, in experiments involving LNP-mediated delivery of Fluc (firefly luciferase) mRNAs, ES5 resulted in a 1.5 to 2-fold enhancement of Fluc mRNA expression acs.orgdcchemicals.comnih.gov. The efficacy of ES5 in enhancing mRNA delivery is dependent on Annexin A6, as the ES5-enhanced delivery of mRNAs by LNPs is significantly reduced in Annexin A6 knockout (KO) cells acs.orgcaymanchem.com. Furthermore, comparative studies with another small molecule, NAV2729, suggest that both compounds likely target the same membrane trafficking pathway, given that their combined application did not yield synergistic increases in Fluc expression acs.orgdcchemicals.comnih.gov. These findings underscore that the observed improvements in mRNA expression are a direct consequence of increased mRNA release during endosomal trafficking acs.orgnih.gov.
Table 1: Enhancement of mRNA Expression by this compound
| Compound | Delivery Method | Effect on Fluc mRNA Expression (Fold Enhancement) | Key Mechanism | ANXA6 Dependence |
| This compound (ES5) | LNP-mediated | 1.5 – 2.0 acs.orgdcchemicals.comnih.gov | Inhibition of endocytic recycling; promotion of mRNA release from endosomes acs.orgdcchemicals.comnih.gov | Yes acs.orgcaymanchem.com |
| NAV2729 | LNP-mediated | 1.5 – 2.0 acs.orgdcchemicals.comnih.gov | Inhibition of endocytic recycling acs.orgnih.gov | Not specified acs.org |
| ES5 + NAV2729 | LNP-mediated | Modest further increase (not synergistic) acs.orgdcchemicals.comnih.gov | Likely targeting the same pathway acs.orgnih.gov | Not specified acs.org |
Impact on Plasma Membrane Protein Cycling and Localization (e.g., PIN proteins in plants)
This compound significantly impacts the cycling and localization of plasma membrane proteins. In Arabidopsis cells, ES5 has been observed to induce the trafficking of endocytosed plasma membrane material to the vacuole caymanchem.com. Similarly, in HeLa cells, ES5 inhibits the recycling of plasma membrane proteins caymanchem.com.
Beyond its effects in mammalian cells, ES5 has been extensively studied in plant systems, particularly concerning its influence on the Golgi apparatus and extracellular matrix (ECM) secretion. In the unicellular charophyte Penium margaritaceum, ES5 completely inhibited extracellular polymeric substance (EPS) secretion and cell wall expansion over a 24-hour period, a more pronounced effect than other endosidins researchgate.netnih.govnsf.govnih.govoup.com. Detailed microscopic analyses revealed significant alterations to the Golgi apparatus upon ES5 treatment. Short exposures to ES5 resulted in the displacement of Golgi bodies from their typical linear alignment researchgate.netnih.govnsf.govnih.govoup.com. Furthermore, the number of cisternae per Golgi stack decreased, and the trans face cisternae exhibited an in-curling phenomenon, forming distinct elongate circular profiles researchgate.netnih.govnsf.govnih.govoup.com. Prolonged treatment with ES5 led to a more severe transformation, with Golgi bodies becoming irregular aggregates of cisternae researchgate.netnih.govnsf.govnih.govoup.com. Notably, these structural and functional alterations to the Golgi apparatus and ECM secretion were reversible upon the removal of ES5, allowing cells to recover their normal morphology and function researchgate.netnih.govnsf.govnih.govoup.com.
Regarding PIN proteins, which are crucial auxin efflux carriers in plants, ES5 has been shown to induce the vacuolar localization of PIN2 researchgate.net. PIN proteins typically undergo continuous cycling between the plasma membrane and endosomal compartments to maintain their polar localization, a process vital for directed auxin transport frontiersin.org. The ability of ES5 to induce vacuolar targeting of PIN2 indicates its role in redirecting these essential transporters from their normal recycling pathways towards degradation, thereby influencing plant development and responses.
Table 2: Effects of this compound on Golgi Apparatus and Extracellular Matrix in Penium margaritaceum
| Treatment Duration | Golgi Body Morphology | Cisternae Count (per stack) | Trans Face Cisternae | Extracellular Polymeric Substance (EPS) Secretion | Cell Wall Expansion | Reversibility |
| Short | Displacement from linear alignment researchgate.netnih.govnsf.govnih.govoup.com | Decreased researchgate.netnih.govnsf.govnih.govoup.com | In-curling, distinct elongate circular profiles researchgate.netnih.govnsf.govnih.govoup.com | Completely inhibited researchgate.netnih.govnsf.govnih.govoup.com | Completely inhibited researchgate.netnih.govnsf.govnih.govoup.com | Yes researchgate.netnih.govnsf.govnih.govoup.com |
| Longer | Irregular aggregate of cisternae researchgate.netnih.govnsf.govnih.govoup.com | Decreased researchgate.netnih.govnsf.govnih.govoup.com | In-curling, distinct elongate circular profiles researchgate.netnih.govnsf.govnih.govoup.com | Completely inhibited researchgate.netnih.govnsf.govnih.govoup.com | Completely inhibited researchgate.netnih.govnsf.govnih.govoup.com | Yes researchgate.netnih.govnsf.govnih.govoup.com |
Endosidin5 As a Research Probe in Diverse Biological Systems
Applications in Mammalian Cell Models
Endosidin5 has been instrumental in advancing the understanding of intracellular delivery mechanisms, particularly concerning nucleic acid therapeutics.
Investigations into mRNA Lipid Nanoparticle (LNP) Delivery Efficacy and Mechanisms
Research has demonstrated that this compound significantly enhances the efficacy of messenger RNA (mRNA) delivery mediated by lipid nanoparticles (LNPs). Studies have shown that ES5 can increase the expression of delivered mRNAs, such as firefly luciferase (Fluc) mRNAs, by 1.5 to 2-fold nih.govnih.govciteab.com. This potentiation occurs through its interference with recycling endosomes nih.govnih.govciteab.comwzbio.com.cn.
The mechanism by which ES5 enhances mRNA LNP delivery involves the inhibition of endocytic recycling. This effect has been observed in both cellular models and in vivo in live mice, leading to a notable increase in mRNA expression nih.govnih.gov. The compound's interaction with the endosomal trafficking pathway is key to this enhanced delivery.
Table 1: Impact of this compound on mRNA LNP Delivery
| Compound | Effect on mRNA LNP Delivery | Fold Enhancement (Fluc mRNA) | Primary Mechanism |
| This compound (ES5) | Significant enhancement | 1.5–2 folds | Inhibition of endocytic recycling via Annexin A6 nih.govnih.govciteab.com |
| NAV2729 (NAV) | Significant enhancement | 1.5–2 folds | Inhibition of endocytic recycling nih.govnih.gov |
Dissection of Endosomal Escape and Cytoplasmic mRNA Release Processes
A critical barrier to effective mRNA LNP therapy is the efficient release of mRNA from endosomal compartments into the cytoplasm, a process known as endosomal escape nih.govcaymanchem.com. This compound plays a crucial role in dissecting these processes by promoting the release and expression of mRNA into the cytoplasm nih.govnih.govciteab.com.
Unlike small interfering RNA (siRNA), which is often released at later stages of endosomal trafficking, mRNA is believed to be released at an earlier stage of endosomal recycling nih.govnih.gov. ES5 specifically targets recycling endosomes through its interaction with Annexin A6 (ANXA6), a protein involved in membrane remodeling nih.govwzbio.com.cn. ES5 inhibits membrane remodeling mediated by ANXA6 in HEK293T cell lysates with an EC50 of approximately 3 µM wzbio.com.cn. Further supporting this specificity, the loss of ANXA6 in knockout cells leads to increased mRNA delivery even without ES5, indicating that ES5 enhances LNP-mediated mRNA delivery by blocking ANXA6-lipid interactions at the early stage of endocytic recycling nih.gov. While ES5 may also decrease cellular ATP levels, potentially due to a protonophore activity, its primary observed effect on enhancing mRNA delivery is attributed to increased mRNA release during endosomal trafficking rather than accelerated uptake nih.govnih.gov.
Utility in Plant Cell Models
In plant biology, this compound has proven to be an invaluable probe for investigating the dynamics and function of the endomembrane system, particularly the Golgi apparatus and its role in cell wall formation.
Characterization of Golgi Apparatus Architecture and Dynamics
This compound induces significant and distinct alterations to the architecture and dynamics of the Golgi apparatus in plant cells, notably in the unicellular charophyte Penium margaritaceum citeab.comwikipedia.orgxenbase.orgtocris.comnih.gov. The Golgi apparatus in plants is a central organelle responsible for synthesizing and processing cell wall components tocris.comfishersci.at.
Short-term exposure to ES5 leads to the displacement of Golgi bodies from their typical linear alignment. It also results in a reduction in the number of cisternae per Golgi stack and causes the trans-face cisternae to incurl, forming distinct elongate circular profiles citeab.comwikipedia.orgxenbase.orgtocris.com. With longer treatments, the Golgi body undergoes a more profound transformation, becoming an irregular aggregate of cisternae citeab.comwikipedia.orgxenbase.orgtocris.com. Importantly, these structural changes are reversible upon the removal of ES5, allowing for a controlled study of Golgi dynamics citeab.comwikipedia.orgxenbase.orgtocris.com. The effects of ES5 on the Golgi apparatus are markedly different from those induced by other common endomembrane inhibitors, such as brefeldin A (BFA) and concanamycin (B1236758) A (ConcA), highlighting its unique mechanism of action citeab.comwikipedia.orgxenbase.orgtocris.comnih.gov.
Table 2: Effects of this compound on Golgi Apparatus Architecture in Penium margaritaceum
| Treatment Duration | Observed Golgi Alterations | Reversibility |
| Short treatments | Displacement from linear alignment, decreased cisternae per stack, incurling of trans-face cisternae citeab.comwikipedia.orgxenbase.orgtocris.com | Yes citeab.comwikipedia.orgxenbase.orgtocris.com |
| Longer treatments | Transformation into irregular aggregate of cisternae citeab.comwikipedia.orgxenbase.orgtocris.com | Yes citeab.comwikipedia.orgxenbase.orgtocris.com |
Modulation of Extracellular Matrix (ECM) Secretion and Cell Wall Expansion
Beyond its impact on Golgi architecture, this compound profoundly affects the secretion of extracellular matrix (ECM) material and subsequent cell wall expansion in plant cells. In Penium margaritaceum, ES5 uniquely and completely inhibits the secretion of extracellular polymeric substance (EPS) and cell wall expansion over a 24-hour period, a more pronounced effect than other endosidins citeab.comwikipedia.orgxenbase.orgtocris.com. The plant cell wall, a dynamic component of the ECM, is crucial for cell expansion, morphogenesis, and response to environmental cues tocris.comdcchemicals.com. The production of ECM components, such as homogalacturonan pectins, relies heavily on the coordinated action of the endomembrane system, particularly the Golgi apparatus, which synthesizes and transports these materials to the cell surface via vesicles tocris.comfishersci.at. By disrupting Golgi function, ES5 directly interferes with these essential processes, providing a means to study the intricate relationship between endomembrane trafficking and cell wall development.
Probing Endomembrane System Function in Plant Developmental Processes (e.g., gravitropism)
The endomembrane system is a highly complex and interconnected network vital for various plant developmental processes, including gravitropism. Chemical probes like this compound are valuable tools for dissecting the dynamics of exocytosis and endocytosis in plant cells, which are fundamental to these processes xenbase.org. While the direct involvement of ES5 in gravitropism is not explicitly detailed, its demonstrated ability to induce vacuolar localization of key plant efflux carrier proteins, such as PIN2::PIN1:GFP and PIN2::PIN2:GFP in Arabidopsis cells, highlights its potential to perturb auxin transport xenbase.org. Auxin transport, mediated by PIN proteins and regulated by endomembrane trafficking, is a cornerstone of gravitropic responses in plants, guiding root and shoot growth in response to gravity. Therefore, ES5 serves as a valuable tool to investigate the role of endomembrane trafficking in the precise regulation of auxin distribution and, consequently, in plant developmental processes like gravitropism.
Comparative Analyses with Established Endomembrane Inhibitors (e.g., Brefeldin A, Concanamycin A)
Research employing this compound often involves comparative analyses with well-established endomembrane inhibitors such as Brefeldin A (BFA) and Concanamycin A (ConcA) to delineate its unique mechanisms of action. These comparative studies provide critical insights into the distinct roles and targets of various chemical probes within the complex endomembrane network.
Brefeldin A is a fungal metabolite that disrupts protein transport from the endoplasmic reticulum (ER) to the Golgi complex. Its mechanism involves preventing the association of COP-I coat proteins to the Golgi membrane, which ultimately leads to the collapse of the Golgi apparatus into the ER. BFA also inhibits vesicle trafficking from the trans-Golgi network (TGN) to the plasma membrane, resulting in the formation of enlarged endosomal aggregates known as BFA bodies.
Concanamycin A, on the other hand, is a highly specific inhibitor of V-type (vacuolar) H+-ATPases, demonstrating over 2000-fold selectivity compared to other H+-ATPases. This inhibition leads to a blockage of cell surface expression of virus envelope glycoproteins and exhibits cytotoxicity in various cell lines. ConcA also interferes with trafficking to the plasma membrane and inhibits endocytosis from the TGN/early endosome (EE) to the vacuole.
Comparative studies, particularly in the unicellular charophyte Penium margaritaceum, have revealed that ES5 alters the secretion of extracellular matrix (ECM) material by affecting the Golgi apparatus in a "markedly different way" from BFA and ConcA. While all three compounds (ES5, BFA, and ConcA) were found to inhibit cell wall expansion in Penium, only ES5 completely inhibited extracellular polymeric substance (EPS) secretion and cell wall expansion over a 24-hour period, distinguishing its effects from other endosidins. BFA treatment specifically perturbs Golgi body function and halts the production of cell wall cargo-carrying vesicles necessary for cell wall expansion. In Arabidopsis cells, studies have shown that the endocytosis of secGFP-CesA6 is specifically sensitive to this compound, whereas the endocytosis of PGIP2-GFP is sensitive to other inhibitors like tyrphostin A23, salicylic (B10762653) acid, and Sortin 2.
The distinct effects of these inhibitors highlight the complexity and specificity of endomembrane trafficking pathways.
Table 1: Comparative Effects of Endomembrane Inhibitors on Penium margaritaceum
| Inhibitor | Effect on Golgi Apparatus Structure | Effect on ECM Secretion | Effect on Cell Wall Expansion | Reversibility |
| This compound (ES5) | Displacement, decreased cisternae, in-curled trans face, irregular aggregates | Complete inhibition over 24h | Complete inhibition over 24h | Yes |
| Brefeldin A (BFA) | Disruption, collapse into ER, BFA body formation | Inhibition | Inhibition | Yes |
| Concanamycin A (ConcA) | Inhibition of V-type H+-ATPase, affects trafficking | Not explicitly detailed but affects ECM secretion | Inhibition | Yes |
Research in Unicellular Eukaryotic Models (e.g., Penium margaritaceum)
Unicellular eukaryotic models, such as the charophyte alga Penium margaritaceum, serve as invaluable systems for studying fundamental biological processes, including the endomembrane system. Penium is particularly well-suited for this research due to its well-characterized extracellular matrix (ECM), ease of laboratory maintenance and chemical screening, and amenability to various microscopy techniques, including live cell fluorescence microscopy and electron microscopy. Its extensive endomembrane system, which is crucial for processing the ECM, further enhances its utility as a model organism.
Elucidating Endomembrane System Evolution and Function
Studies in Penium margaritaceum contribute significantly to understanding the evolution and function of the endomembrane system, especially in ancestral plant taxa. As a sister group to land plants, charophytes like Penium offer insights into the subcellular systems that were critical for the colonization of land by plants. While an extensive secretory apparatus and endomembrane system are presumed to be essential for synthesizing and secreting the complex ECM in charophytes, the detailed structural characteristics of such a system have not been fully elucidated. Research has shown that Penium possesses a highly organized endomembrane system, comprising 150-200 non-mobile Golgi bodies. These Golgi bodies are responsible for processing and packaging ECM components into distinct sets of vesicles.
Studies on Cellular Morphogenesis and Organelle Distribution in Response to Chemical Perturbation
Chemical perturbations, such as those induced by this compound, provide powerful means to investigate cellular morphogenesis and the distribution of organelles. In Penium margaritaceum, short-term treatments with ES5 led to notable alterations in Golgi apparatus structure. These included the displacement of Golgi bodies from their characteristic linear alignment, a reduction in the number of cisternae per Golgi stack, and the in-curling of trans face cisternae to form distinct elongate circular profiles. Prolonged exposure to ES5 resulted in a more profound transformation, converting the Golgi body into an irregular aggregate of cisternae.
A crucial finding from these studies is the reversibility of these alterations. Upon removal of ES5 and returning the cells to normal culture conditions, the disrupted Golgi structures could revert to their original state. This reversibility highlights the dynamic nature of the endomembrane system and the potential for cellular recovery from chemical insults.
Beyond structural changes, ES5, along with BFA and ConcA, was observed to inhibit cell wall expansion in Penium within 24 hours. However, as noted previously, only ES5 completely inhibited both EPS secretion and cell wall expansion over this period. The ability of these chemical agents to perturb and subsequently allow recovery of cell wall expansion underscores their utility in dissecting the complex interplay between the cell wall, endomembrane and cytoskeletal networks, and internal turgor pressure, all of which are critical for cellular expansion and morphogenesis in plant cells.
Table 2: Observed Effects of this compound on Golgi Apparatus in Penium margaritaceum
| Treatment Duration | Effect on Golgi Body Alignment | Effect on Cisternae Number | Effect on Trans Face Cisternae | Overall Golgi Morphology |
| Short Treatments | Displacement from linear alignment | Decreased per stack | In-curled to form elongate circular profiles | Altered, but distinct profiles |
| Longer Treatments | N/A | N/A | N/A | Irregular aggregate |
| Removal of ES5 | Reversible | Reversible | Reversible | Reversible |
Methodological Approaches in Endosidin5 Research
Genetic Manipulation and Validation Studies (e.g., Gene Knockout in Model Organisms)
Genetic manipulation, particularly gene knockout, serves as a powerful tool in Endosidin5 research to validate its proposed mechanisms of action. Gene knockout is a genetic engineering technique that involves the targeted inactivation or removal of a specific gene within an organism's genome, allowing researchers to study the function of that gene by observing the resulting phenotype neobioscience.comcaymanchem.comnih.gov. This approach is widely applied across various model organisms, including bacteria, yeast, fruit flies, zebrafish, and mice neobioscience.com.
A key finding in this compound research is its interaction with Annexin A6 (ANXA6), a protein involved in endosomal trafficking. Studies have demonstrated that this compound interferes with recycling endosomes through ANXA6, thereby facilitating the release and expression of messenger RNA (mRNA) into the cytoplasm. To confirm the critical role of ANXA6 in this compound's mechanism, genetic knockout studies were performed using ANXA6 knockout (KO) cells, such as HEK293T cells.
In these validation studies, CRISPR-Cas9 technology was employed to achieve the targeted deletion of the ANXA6 gene in HEK293T cells, with knockout efficiency confirmed through immunoblot analysis. The results showed a significant reduction in the this compound-enhanced delivery of mRNAs by lipid nanoparticles (LNPs) in ANXA6 KO cells compared to control cells. This observation strongly supports that ANXA6 is a crucial mediator of this compound's stimulatory effect on LNP-mediated mRNA delivery. Furthermore, the specificity of this compound for ANXA6 was highlighted by the fact that the stimulatory function of another small molecule, NAV2729 (NAV), was not affected in ANXA6 KO cells.
The data from these genetic manipulation studies underscore the importance of ANXA6 in the molecular pathway through which this compound exerts its effects on endosomal recycling and mRNA release.
Table 1: Impact of ANXA6 Knockout on this compound-Enhanced mRNA Delivery
| Cell Line (Treatment) | ANXA6 Status | Effect on ES5-Enhanced mRNA-LNP Delivery | Citation |
| HEK293T (Control) | Wild-type | Significant enhancement | |
| HEK293T (ANXA6 KO) | Knockout | Significantly reduced enhancement |
In Vivo Systemic Studies for Assessing Compound Effects (e.g., mRNA Delivery in Murine Models)
Beyond in vitro cellular studies, this compound has been subjected to in vivo systemic investigations to evaluate its efficacy and impact within living organisms, particularly in the context of mRNA delivery using murine models. These studies are crucial for understanding the compound's effects in a complex biological system and for assessing its potential therapeutic applications.
In vivo experiments have shown that this compound (ES5), when administered in live mice, significantly enhances LNP-mediated delivery of mRNA. Specifically, studies utilizing firefly luciferase (Fluc) mRNA demonstrated that this compound, either alone or in combination with NAV2729, led to a 1.5–2-fold increase in the expression of delivered Fluc mRNAs. This enhancement suggests that this compound's ability to interfere with endocytic recycling pathways is effective in promoting mRNA release into the cytoplasm within a living system.
However, it is important to note that while this compound showed enhancement in cells and generally in live mice, its effect in some specific in vivo experiments was observed to be less pronounced compared to in vitro assays. This attenuated in vivo efficacy was hypothesized to be potentially due to this compound's protonophore activity, which might impede the delivery of mRNA-LNPs in vivo, or limitations related to the administration strategy, such as a short time window for the compound to exert its effects when co-injected with LNPs. These findings highlight the necessity for future research to focus on optimizing administration routes and formulations to further boost the in vivo efficacy of this compound for enhancing mRNA delivery.
Table 2: In Vivo Enhancement of mRNA Expression by this compound
| Compound | Model Organism | mRNA Type Delivered | Observed Enhancement (Fold Increase) | Citation |
| This compound | Live Mice | Fluc mRNA | 1.5–2 folds |
Theoretical Implications and Future Research Directions
Contributions of Endosidin5 Research to Understanding Endomembrane System Complexity and Regulation
Research utilizing this compound has substantially contributed to our understanding of the complexity and regulation of the endomembrane system, a network crucial for protein and lipid synthesis and transport. ES5 acts as a chemical tool that allows for the transient and reversible disruption of specific trafficking pathways, enabling researchers to study the consequences of these perturbations in real-time. nih.gov
One of the key findings from ES5 studies is its distinct impact on the Golgi apparatus. In the unicellular charophyte Penium margaritaceum, ES5 was shown to induce significant and reversible alterations to Golgi structure and secretion dynamics. nih.govnih.gov Short treatments with ES5 led to the displacement of Golgi bodies from their typical linear arrangement, a decrease in the number of cisternae per Golgi stack, and the in-curling of the trans-face cisternae. nih.gov Longer exposure resulted in the transformation of the Golgi into an irregular aggregate of cisternae. nih.gov These effects were notably different from those caused by other endomembrane inhibitors like brefeldin A (BFA) and concanamycin (B1236758) A, highlighting the unique mechanism of action of ES5 and the intricate regulation of Golgi architecture. nih.govnih.gov
The ability of ES5 to completely and reversibly inhibit the secretion of extracellular polymeric substances (EPS) and cell wall expansion in Penium underscores its utility in studying secretory pathways. nih.gov This provides a powerful method for investigating the biogenesis and transport of materials essential for the cell wall and extracellular matrix, processes that are fundamental to cell growth, development, and interaction with the environment. nih.gov By providing a means to acutely perturb these processes, ES5 research helps to unravel the complex coordination required within the endomembrane system to maintain cellular homeostasis and respond to developmental cues.
| Observed Effect of this compound on Penium margaritaceum | Details of the Finding | Citation |
| Inhibition of Secretion | Completely inhibited the secretion of extracellular polymeric substances (EPS) and cell wall expansion over a 24-hour period. The effect was reversible upon removal of the compound. | nih.gov |
| Golgi Displacement | Caused Golgi bodies to move from their typical linear alignment and become unevenly distributed in the cytoplasm. | nih.gov |
| Golgi Structural Alteration | Decreased the number of cisternae per Golgi stack and caused the trans-face cisternae to curl into distinct circular profiles. Longer treatments led to the formation of irregular cisternal aggregates. | nih.gov |
Elucidating Conserved and Divergent Membrane Trafficking Pathways Across Eukaryotic Kingdoms
The study of endosidins, including ES5, plays a crucial role in comparative cell biology, helping to elucidate both conserved and divergent aspects of membrane trafficking across different eukaryotic kingdoms. The endomembrane system is a fundamental feature of eukaryotic cells, yet its components and regulatory mechanisms can vary significantly between lineages, such as plants, fungi, and animals. nih.govfrontiersin.org
For instance, plant cytokinesis, which involves the de novo formation of a cell plate, is fundamentally different from the process in animal cells. ucdavis.edunih.govnih.gov This process relies heavily on precisely targeted vesicle trafficking from the Golgi apparatus to the division plane. nih.govnih.gov Chemical biology tools, including various endosidins, have been instrumental in dissecting the stages of cell plate formation. ucdavis.edu While Endosidin7, for example, has been specifically shown to inhibit callose deposition during late cytokinesis, the distinct effects of ES5 on the Golgi apparatus suggest that different endosidins can be used to probe different stages and components of these plant-specific trafficking events. nih.govucdavis.edu
By comparing the effects of ES5 in plant-related algae like Penium with its effects (or the effects of related compounds) in other model organisms, researchers can identify core, conserved machinery as well as lineage-specific adaptations. nih.gov For example, the exocyst complex, a protein tethering complex essential for exocytosis, is conserved across eukaryotes and is the target of another compound, Endosidin2. frontiersin.orgresearchgate.net The differential effects and targets of the endosidin family of compounds across species can reveal how conserved components like the exocyst are regulated and integrated into divergent cellular processes, such as cell wall construction in plants versus other forms of polarized secretion in animals and fungi. researchgate.netresearchgate.net
Potential for Rational Design of Chemical Probes with Enhanced Specificity for Membrane Trafficking Components
The discovery of endosidins through chemical genetic screens has paved the way for the rational design of new, more potent, and specific chemical probes for studying membrane trafficking. nih.gov The identification of the molecular target of a compound is a critical step that transforms it from a useful probe into a powerful tool for mechanistic studies. For example, Endosidin2 was found to target the EXO70 subunit of the conserved exocyst complex. researchgate.net
This knowledge allows for a structure-activity relationship (SAR) analysis, where analogs of the original compound are synthesized and tested to identify the chemical moieties responsible for its biological activity. This process can lead to the development of second-generation probes with improved properties, such as higher affinity for their target, increased specificity, or altered effects in different organisms. researchgate.net For instance, an analog of Endosidin2, named ES2-14, was shown to require a lower dosage to inhibit plant and fungal growth compared to the parent compound and exhibited different specificity, not affecting EXO70 in mammalian cells. researchgate.net
Following this paradigm, the characterization of ES5's effects on the Golgi provides a basis for future studies aimed at identifying its direct molecular target(s). Once the target is known, medicinal chemistry approaches can be employed to design ES5 analogs with enhanced specificity. These new chemical probes would be invaluable for finely dissecting the function of the target protein without affecting other cellular processes, thereby overcoming challenges like genetic redundancy or mutant lethality that can complicate traditional genetic approaches. researchgate.net
Future Avenues for Exploring Additional Molecular Targets and Interconnected Signaling Pathways
The research spurred by this compound opens up numerous avenues for future investigation. A primary goal is the definitive identification of the molecular target(s) of ES5. This will be crucial for understanding its precise mechanism of action and for refining its use as a specific inhibitor. Techniques such as affinity chromatography using a labeled ES5 molecule could be employed to isolate its binding partners from cell lysates.
Exploring the broader effects of ES5 and newly designed analogs in a wider range of organisms could also reveal novel aspects of cell biology. These compounds could be used to probe the endomembrane systems of organisms from diverse evolutionary branches, potentially uncovering new trafficking pathways or novel functions for known trafficking components. This chemical biology approach offers a dynamic and reversible way to study essential cellular processes that may be difficult to investigate using conventional genetic methods alone. researchgate.net
Q & A
Q. What is the molecular mechanism of Endosidin5 (ES5) in modulating endosomal recycling?
ES5 disrupts recycling endosomes by targeting Annexin A6, a calcium-dependent membrane-binding protein critical for endosomal trafficking. Methodologically, this mechanism can be validated using:
Q. What are standard experimental protocols for assessing ES5 efficacy in mRNA delivery enhancement?
Key protocols include:
- In vitro models : Use of cell lines (e.g., HeLa or primary fibroblasts) treated with ES5 and lipid nanoparticles (LNPs) encapsulating reporter mRNAs (e.g., Fluc mRNA). Measure luminescence or fluorescence to quantify cytoplasmic mRNA expression .
- In vivo models : Administer ES5 and LNPs intravenously in live mice; harvest tissues (liver, spleen) for qRT-PCR or imaging to assess mRNA delivery efficiency .
- Dose-response curves to determine optimal ES5 concentrations (typically 1–10 µM) without cytotoxic effects .
Q. How can researchers validate ES5 specificity for Annexin A6?
- Perform co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm direct binding between ES5 and Annexin A6 .
- Use CRISPR/Cas9-generated Annexin A6 knockout cell lines to test whether ES5 effects are abolished in the absence of the target protein .
Advanced Research Questions
Q. How should contradictory findings about ES5’s enhancement of mRNA delivery (e.g., 1.5–2 fold variability) be addressed experimentally?
Contradictions may arise from differences in LNP composition, cell type, or endosomal pH. To resolve this:
- Conduct comparative assays using standardized LNPs across multiple cell lines .
- Include pH-sensitive fluorescent probes (e.g., LysoTracker) to monitor endosomal escape dynamics under ES5 treatment .
- Apply meta-analysis frameworks to synthesize data from independent studies, accounting for heterogeneity via random-effects models .
Q. What statistical approaches are recommended for analyzing ES5’s synergistic effects with other endosomal modulators (e.g., NAV2729)?
- Use combination index (CI) analysis (e.g., Chou-Talalay method) to quantify synergism/antagonism between ES5 and NAV2729 .
- Employ multivariate regression models to control for confounding variables like cell viability and batch effects .
- Validate findings through replicate experiments (n ≥ 3) with blinded data analysis to reduce bias .
Q. How can researchers optimize ES5 delivery in complex in vivo environments?
- Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict ES5 biodistribution and target engagement .
- Test nanocarrier formulations (e.g., PEGylated liposomes) to enhance ES5 stability in circulation .
- Integrate single-cell RNA sequencing to identify tissue-specific responses to ES5, guiding dose optimization .
Q. What methodologies address ES5’s off-target effects in long-term studies?
- Perform transcriptomic profiling (RNA-seq) to identify genes/pathways altered by chronic ES5 exposure .
- Use high-content screening (HCS) with organelle-specific dyes to monitor mitochondrial health and ER stress .
- Apply toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to cross-reference potential off-target pathways .
Methodological Resources
- Systematic Review Guidance : Follow PRISMA frameworks for synthesizing ES5 studies, emphasizing sensitivity analyses to address heterogeneity .
- Experimental Reprodubility : Adopt ARRIVE guidelines for in vivo studies, including detailed reporting of animal genotypes, ES5 administration routes, and randomization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
